molecular formula C24H27ClN4O4 B11280767 1-[3-(4-Chlorophenyl)-1H-pyrazole-5-carbonyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine

1-[3-(4-Chlorophenyl)-1H-pyrazole-5-carbonyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine

Cat. No.: B11280767
M. Wt: 470.9 g/mol
InChI Key: GFNCOZLASSWEHN-UHFFFAOYSA-N
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Description

1-[3-(4-Chlorophenyl)-1H-pyrazole-5-carbonyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine is a complex organic compound that features a pyrazole ring, a chlorophenyl group, and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-Chlorophenyl)-1H-pyrazole-5-carbonyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine typically involves multiple steps. One common method involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine . This reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing favorable catalytic activity and reusability .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-Chlorophenyl)-1H-pyrazole-5-carbonyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[3-(4-Chlorophenyl)-1H-pyrazole-5-carbonyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(4-Chlorophenyl)-1H-pyrazole-5-carbonyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to metal ions, altering their fluorescence properties and enabling their detection . Additionally, its therapeutic effects may be mediated through the inhibition of specific enzymes or receptors involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(4-Chlorophenyl)-1H-pyrazole-5-carbonyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a fluorescent probe and its potential therapeutic applications set it apart from other similar compounds.

Properties

Molecular Formula

C24H27ClN4O4

Molecular Weight

470.9 g/mol

IUPAC Name

[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C24H27ClN4O4/c1-31-21-9-6-17(22(32-2)23(21)33-3)15-28-10-12-29(13-11-28)24(30)20-14-19(26-27-20)16-4-7-18(25)8-5-16/h4-9,14H,10-13,15H2,1-3H3,(H,26,27)

InChI Key

GFNCOZLASSWEHN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=NN3)C4=CC=C(C=C4)Cl)OC)OC

Origin of Product

United States

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